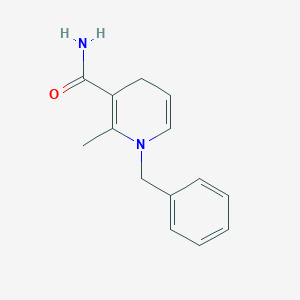![molecular formula C23H47NO B14307886 N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine CAS No. 110360-29-7](/img/structure/B14307886.png)
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is a tertiary amine with a complex structure that includes a cyclohexane ring, an octyloxy group, and two butyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the alkylation of cyclohexanone with an appropriate alkyl halide to introduce the octyloxy group. This is followed by the reductive amination of the resulting intermediate with dibutylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism by which N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutylcyclohexanamine: Lacks the octyloxy group, making it less hydrophobic.
N,N-Dibutyl-2-methylcyclohexanamine: Contains a methyl group instead of the octyloxy group, altering its chemical properties.
Uniqueness
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
110360-29-7 |
|---|---|
Molekularformel |
C23H47NO |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
N,N-dibutyl-2-(octoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C23H47NO/c1-4-7-10-11-12-15-20-25-21-22-16-13-14-17-23(22)24(18-8-5-2)19-9-6-3/h22-23H,4-21H2,1-3H3 |
InChI-Schlüssel |
MNNFDPCUIYGXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1CCCCC1N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


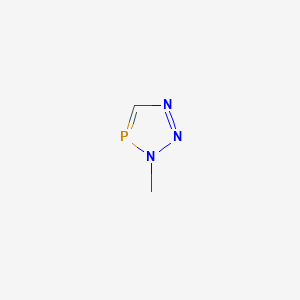
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
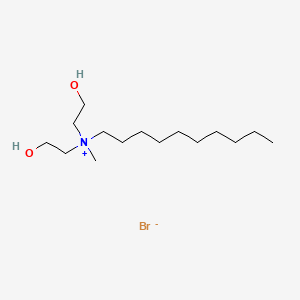
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
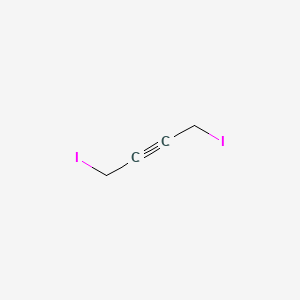

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
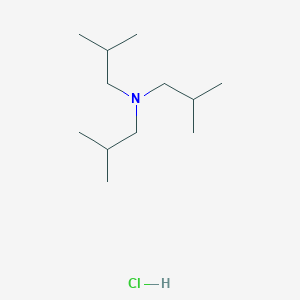
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
